
3-Fluoro-4'-methoxybiphenyl
Vue d'ensemble
Description
“3-Fluoro-4’-methoxybiphenyl” is an organic compound . It belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .
Molecular Structure Analysis
The molecular formula of “3-Fluoro-4’-methoxybiphenyl” is C13H11FO . The average mass is 202.224 Da and the monoisotopic mass is 202.079391 Da .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 3-Fluoro-4'-methoxybiphenyl and related compounds have been synthesized for various applications, including the production of fluorinated heterocyclic compounds. For instance, the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones using related fluorinated compounds has been reported (Shi, Wang, & Schlosser, 1996).
Application in Biological and Medical Research
- In the field of biological research, compounds structurally similar to this compound have been used in methods for determining specific metabolites in biological fluids, such as cerebrospinal fluid, via high-performance liquid chromatography (Scheinin, Chang, Kirk, & Linnoila, 1983).
Materials Science and Electronic Applications
- In materials science, derivatives of this compound have been used as building blocks for tuning the electronic properties of conjugated polythiophenes. For example, 3-Fluoro-4-hexylthiophene, a related compound, has been prepared for electropolymerization and the study of electronic properties in polymers (Gohier, Frère, & Roncali, 2013).
Analytical Techniques
- This compound and its analogs have been utilized in analytical chemistry. For instance, hydroxyhalobiphenyls, similar in structure, have been identified through gas chromatography-mass spectrometry, illustrating the compound's utility in analytical methods (Tulp, Olie, & Hutzinger, 1977).
Structural Elucidation in Organic Chemistry
- NMR techniques have been applied for structural elucidation of isomeric phenolic biphenyls, including compounds similar to this compound, emphasizing the compound's role in advancing organic chemistry research (Huber & Parker, 1990).
Fluorescent Probes and Sensors
- In the development of fluorescent probes, derivatives of this compound have been used to create sensitive sensors for pH and metal cations, demonstrating the compound's application in sensor technology (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Pharmaceutical Research
- Structurally related compounds have been explored as potential pharmaceutical agents. For instance, the discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a selective inhibitor of the Met kinase superfamily, illustrates the use of fluorinated biphenyls in drug development (Schroeder et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
1-fluoro-3-(4-methoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZCDFKRNKCRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374589 | |
| Record name | 3-Fluoro-4'-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72093-48-2 | |
| Record name | 3-Fluoro-4'-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


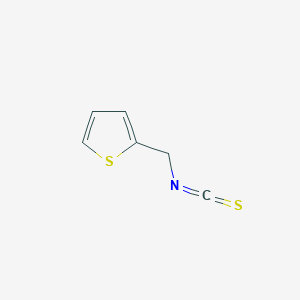

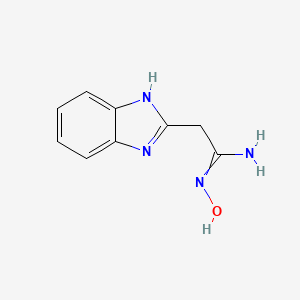
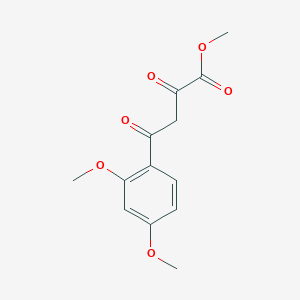
![4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B1621708.png)
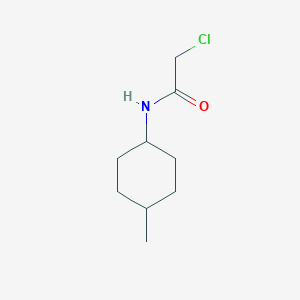
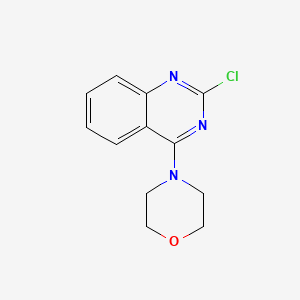
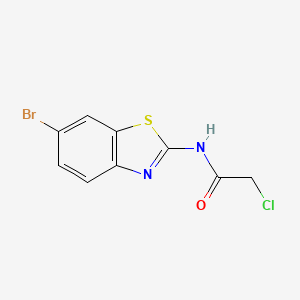


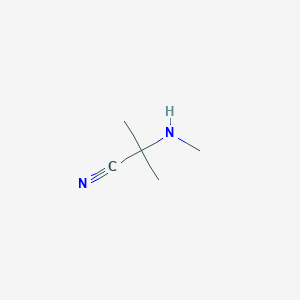
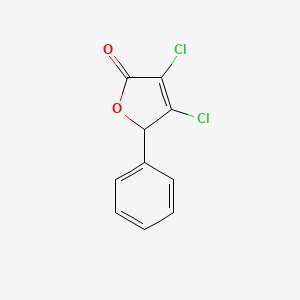

![[(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione](/img/structure/B1621722.png)